1-Bromo-4-methoxy-3-methyl-2-nitrobenzene

Description

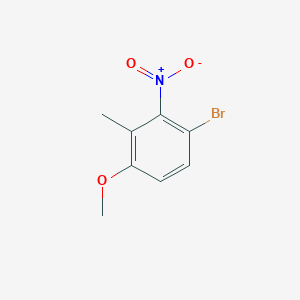

1-Bromo-4-methoxy-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro groups attached to the benzene ring

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

1-bromo-4-methoxy-3-methyl-2-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO3/c1-5-7(13-2)4-3-6(9)8(5)10(11)12/h3-4H,1-2H3 |

InChI Key |

AVEYRXZMYGUCGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Br)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by bromination and methoxylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale nitration and bromination processes, utilizing advanced equipment to control reaction parameters and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

1-Bromo-4-methoxy-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Bromo-4-methoxy-3-methyl-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

1-Bromo-4-methoxy-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:

1-Bromo-2-nitrobenzene: Lacks the methoxy and methyl groups, leading to different reactivity and applications.

4-Bromo-1-nitrobenzene: Similar structure but without the methoxy and methyl groups, affecting its chemical properties and uses.

1-Bromo-2-methyl-4-nitrobenzene: Similar but with different positioning of the substituents, leading to variations in reactivity.

Biological Activity

1-Bromo-4-methoxy-3-methyl-2-nitrobenzene (CAS: 85598-13-6) is an aromatic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrNO3

- Molecular Weight : 246.06 g/mol

- IUPAC Name : 1-bromo-4-methoxy-2-methyl-3-nitrobenzene

- CAS Number : 85598-13-6

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The nitro group in the compound is often associated with enhanced antimicrobial activity, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of nitro-substituted aromatic compounds. Specifically, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and the disruption of cellular signaling pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests that the compound may exert its effects through the modulation of key apoptotic pathways.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, including enzymes and receptors involved in metabolic processes. The presence of the bromine and nitro groups enhances electron-withdrawing properties, which may facilitate interactions with nucleophiles in biological systems.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the compound's toxicity. Preliminary assessments indicate that at higher concentrations, this compound may exhibit cytotoxic effects on normal cells, necessitating further toxicity studies to establish safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.